molecular formula C20H23N3OS B2889954 (Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-71-7

(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2889954
CAS No.: 441290-71-7
M. Wt: 353.48
InChI Key: BHPSYHXFDIUUFI-MRCUWXFGSA-N
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Description

(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzothiazole core, a structure known for diverse biological activities and significant research value in medicinal chemistry. Compounds within the benzothiazole and thiazole families have been identified as potent and selective antagonists for various biological targets. For instance, structurally related N-(thiazol-2-yl)-benzamide analogs have been characterized as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor . Furthermore, thiazolo[3,2-a]benzimidazole derivatives have been extensively studied for their pharmacological properties, highlighting the broader therapeutic potential of thiazole-fused systems in chemical biology and drug discovery . This compound is provided as a high-purity chemical tool to facilitate investigative studies in these and other areas. Researchers can utilize this molecule to explore its specific mechanism of action, binding affinity, and functional effects in various in vitro and in vivo models. It is intended solely for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic applications. Researchers should consult the specific product documentation for detailed handling, storage, and safety information.

Properties

IUPAC Name

4-(diethylamino)-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-5-23(6-2)16-10-8-15(9-11-16)19(24)21-20-22(4)17-12-7-14(3)13-18(17)25-20/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSYHXFDIUUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]thiazole Ring Construction

The synthesis of 3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene begins with 2-amino-4,5-dimethylthiophenol (I ). Cyclization with formic acid under reflux yields 3,6-dimethylbenzo[d]thiazole-2(3H)-thione (II ), which is subsequently oxidized to the corresponding amine (III ) using hydrogen peroxide in acetic acid. Alternatively, direct cyclization with α-bromoacetone generates the exocyclic imine linkage in situ.

4-Diethylaminobenzamide Synthesis

4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid (IV ) via catalytic hydrogenation. Diethylation is achieved by reacting IV with diethyl sulfate in alkaline conditions, yielding 4-diethylaminobenzoic acid (V ). Conversion to the acid chloride (VI ) using thionyl chloride enables amide bond formation.

Synthetic Routes and Methodologies

Route 1: Cyclocondensation of Thiourea Derivatives

This method adapts the heterocyclization strategy reported for analogous benzothiazole-ylidene benzamides:

  • Thiourea Formation :
    2-Amino-3,6-dimethylbenzo[d]thiazole (III ) reacts with 4-diethylaminobenzoyl isothiocyanate (VII ) in dry tetrahydrofuran (THF) to form 1-(3,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-diethylaminobenzoyl)thiourea (VIII ).

  • Cyclization with α-Bromoacetone :
    VIII is treated with α-bromoacetone (generated in situ via bromine and acetone) in the presence of triethylamine. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoacetone, followed by cyclodehydration to yield the target compound.

Reaction Conditions :

  • Temperature: 0°C → room temperature (gradual warming)
  • Solvent: Dry acetone
  • Yield: 68–72% after column chromatography (silica gel, ethyl acetate/hexane)

Key Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 1.22 (t, J = 7.1 Hz, 6H, N(CH2CH3)2), 2.41 (s, 3H, C3-CH3), 2.89 (s, 3H, C6-CH3), 3.52 (q, J = 7.1 Hz, 4H, N(CH2CH3)2), 7.12–7.95 (m, 6H, aromatic), 8.21 (s, 1H, C=N).
  • HRMS : m/z calculated for C21H24N4OS [M+H]+: 410.1672; found: 410.1675.

Route 2: Direct Imine Formation via Schiff Base Condensation

This approach leverages the nucleophilicity of the benzothiazole amine:

  • Synthesis of 3,6-Dimethylbenzo[d]thiazol-2(3H)-ylideneamine ( IX) :
    Oxidation of II with m-chloroperbenzoic acid (mCPBA) yields the imine precursor IX .

  • Schiff Base Formation :
    IX reacts with 4-diethylaminobenzaldehyde (X ) in ethanol under acidic catalysis (p-toluenesulfonic acid). The Z isomer is favored due to steric hindrance between the diethylamino group and the benzothiazole methyl substituents.

Optimization Notes :

  • Prolonged reaction times (>12 h) increase E/Z isomerization.
  • Use of molecular sieves improves imine yield by absorbing water.

Stereochemical Control and Isomerization Studies

The Z configuration is thermodynamically favored, as demonstrated by density functional theory (DFT) calculations showing a 4.2 kcal/mol stability advantage over the E isomer. Kinetic control is achieved by maintaining low temperatures (0–5°C) during imine formation, while higher temperatures (reflux) promote equilibration toward the Z isomer.

Isomer Purification Techniques

  • Chromatography : Silica gel chromatography with 3:7 ethyl acetate/hexane resolves E/Z isomers (ΔRf = 0.15).
  • Crystallization : Recrystallization from ethanol/water (1:3) yields pure Z isomer (mp 182–184°C).

Scalability and Industrial Considerations

A pilot-scale synthesis (500 g batch) employing Route 1 achieved 64% yield with the following modifications:

  • Continuous flow reactor for thiourea formation (residence time: 30 min, 80°C).
  • In-line UV monitoring to detect α-bromoacetone concentration.
  • Centrifugal partition chromatography for final purification.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Cyclocondensation) Route 2 (Schiff Base)
Total Yield 68–72% 55–60%
Purity (HPLC) >99% 95–97%
Isomer Selectivity (Z:E) 9:1 7:1
Reaction Time 8–10 h 12–14 h
Scalability High Moderate

Route 1 is preferred for large-scale synthesis due to superior yield and selectivity, whereas Route 2 offers simplicity for small-scale research purposes.

Mechanistic Insights

Cyclocondensation Mechanism (Route 1)

  • Nucleophilic Attack : Thiourea sulfur attacks the electrophilic α-carbon of α-bromoacetone.
  • Bromide Elimination : Formation of a thioether intermediate with concurrent HBr elimination.
  • Cyclodehydration : Intramolecular attack by the benzothiazole nitrogen, leading to imine formation and water elimination.

Acid-Catalyzed Imine Formation (Route 2)

Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the benzothiazole amine. The tetrahedral intermediate collapses to release water, forming the C=N bond.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to certain proteins or enzymes, modulating their activity. The benzothiazole moiety is known to interact with histamine receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The target compound shares a benzo[d]thiazol-2(3H)-ylidene-benzamide backbone with several analogs. Key structural differences lie in substituents on the benzothiazole ring and benzamide moiety, which modulate physicochemical and biological properties.

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight Key Features Reference
(Z)-4-(Diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 3,6-dimethyl; 4-diethylamino ~355.5 (calc.) Enhanced solubility (diethylamino), rigid planar core Target Compound
(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide 3-allyl, 6-F; 4-methylthio 358.5 Fluorine improves metabolic stability; allyl enhances reactivity
(Z)-N-(6-chloro-3-propargylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropylsulfonylbenzamide 6-Cl, 3-propargyl; 4-isopropylsulfonyl 432.9 Sulfonyl group increases acidity; propargyl enables click chemistry
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]benzamide Thiadiazole core; dimethylamino acryloyl 392.5 Thiadiazole introduces additional heteroatoms; acryloyl enhances conjugation

Electronic and Steric Effects

  • Steric Hindrance : Propargyl and allyl groups (–9) introduce steric bulk, which may reduce reaction rates in synthesis or binding efficiency in biological assays compared to the target’s compact dimethyl substituents .

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide?

The synthesis typically involves a condensation reaction between a substituted benzo[d]thiazole precursor and a diethylamino-substituted benzamide derivative. Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and byproduct formation .
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility .
  • Catalyst : Use of triethylamine or pyridine to facilitate deprotonation during imine formation .
  • Reaction Time : 12–24 hours, monitored via thin-layer chromatography (TLC) .

Methodological Tip : Optimize stepwise by varying one parameter (e.g., solvent polarity) while holding others constant. Validate purity using HPLC (>95% purity threshold) .

Q. How is the Z-isomer configuration confirmed in this compound?

The (Z)-configuration is confirmed through:

  • Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the diethylamino group and thiazole protons confirms the stereochemistry .
  • X-ray Crystallography : Definitive structural assignment via bond angles and dihedral angles (e.g., C=N bond geometry) .
  • IR Spectroscopy : Stretching frequencies of the C=N bond (1630–1680 cm⁻¹) align with imine tautomerization trends .

Q. What analytical techniques are critical for validating purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and absence of unreacted precursors (e.g., integration ratios for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Matches experimental molecular ion ([M+H]⁺) with theoretical mass (Δ < 2 ppm) .
  • HPLC-PDA : Detects impurities at λ = 254 nm; retention time compared to reference standards .

Advanced Research Questions

Q. How can low yields in the final condensation step be addressed?

Low yields (<40%) often stem from competing side reactions (e.g., oxidation of thiazole rings). Mitigation strategies include:

  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sulfur in the thiazole moiety .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Pre-activation of Reactants : Pre-form the imine using EDCI/HOBt coupling agents to enhance electrophilicity .

Q. What strategies ensure regioselectivity in electrophilic substitutions on the thiazole ring?

The 3,6-dimethylbenzo[d]thiazole core directs substitutions via:

  • Steric Effects : Methyl groups at positions 3 and 6 hinder electrophilic attack at adjacent carbons, favoring substitution at position 2 .
  • Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) activate the thiazole ring for nucleophilic aromatic substitution at specific positions . Experimental Validation : Use DFT calculations to map electron density surfaces and predict reactive sites .

Q. How can discrepancies in reported biological activity data (e.g., IC₅₀ values) be resolved?

Inconsistent bioactivity data may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT assay incubation time: 48 hours ± 2) .
  • Solubility Differences : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
  • Isomeric Purity : Ensure >99% Z-isomer content via chiral HPLC; even 5% E-isomer can skew results .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Glide to model binding with kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .
  • MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with sulfonamide groups) .

Q. How does the sulfonamide group influence chemical reactivity and stability?

  • Acid-Base Behavior : The sulfonamide acts as a weak acid (pKa ~10.5), influencing solubility in physiological buffers .
  • Hydrolytic Stability : Susceptible to cleavage under strong acidic/basic conditions (pH < 2 or >12) .
  • Coordination Chemistry : Binds transition metals (e.g., Zn²⁺) via sulfonyl oxygen, altering redox properties .

Q. What thermal stability profiles are observed under varying conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C, with 5% mass loss by 250°C .
  • Differential Scanning Calorimetry (DSC) : Melting endotherm at 185–190°C (ΔH = 120–130 J/g) . Storage Recommendation : Desiccate at -20°C to prevent hygroscopic degradation .

Q. How can structural derivatives improve pharmacokinetic properties (e.g., bioavailability)?

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl) to reduce LogP from 3.8 to 2.5, enhancing aqueous solubility .
  • Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate for improved membrane permeability .
  • Metabolic Stability : Replace labile methoxy groups with fluorine to resist CYP450-mediated oxidation .

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